molecular formula C7H14N4 B1449037 (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine CAS No. 1696194-38-3

(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine

Cat. No.: B1449037
CAS No.: 1696194-38-3
M. Wt: 154.21 g/mol
InChI Key: XBDAQUIRZHEBOJ-UHFFFAOYSA-N
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Description

“(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine” is a chemical compound with the CAS Number: 1696194-38-3 . It has a molecular weight of 154.21 . The IUPAC name for this compound is (1-(tert-butyl)-1H-1,2,4-triazol-5-yl)methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N4/c1-7(2,3)11-6(4-8)9-5-10-11/h5H,4,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Ambient-Temperature Synthesis

A study by Becerra, Cobo, & Castillo (2021) highlights the ambient-temperature synthesis of novel compounds through condensation reactions, involving triazole derivatives. This method offers an efficient approach to synthesize structurally unique compounds with potential applications in material science and pharmaceuticals.

Antimicrobial Activities

Research by Thomas, Adhikari, & Shetty (2010) explores the synthesis of triazole-containing quinoline derivatives with significant antimicrobial properties. Such compounds could be pivotal in developing new antibiotics and antifungal agents.

Structural and Catalytic Studies

The work of Younas, Hallaoui, & Anouar (2014) on the synthesis and characterization of triazole derivatives provides insights into their structural properties, which are crucial for applications in catalysis and material design.

Physicochemical Properties

Investigations by Ihnatova, Kaplaushenko, & Frolova (2020) into the physicochemical properties of triazole derivatives underscore their potential in pharmaceutical development, highlighting their low toxicity and broad pharmacological activity.

Stroke Treatment

Marco-Contelles (2020) reviews advances in tetramethylpyrazine nitrones for stroke treatment, including triazole derivatives. Such compounds demonstrate multi-target activities, including thrombolytic and free radical scavenging, essential for neuroprotection.

Antitumor Activity

A study on the synthesis and antitumor activity of triazole-thiazol-amine derivatives by Jiao et al. (2015) reveals their promising applications in cancer therapy, due to their ability to inhibit tumor cell growth.

Fungicidal Activity

Research by Mao, Song, & Shi (2012) demonstrates the fungicidal properties of triazole derivatives, indicating their potential in agricultural applications to combat fungal infections.

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Biochemical Analysis

Biochemical Properties

(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound is known to interact with enzymes and proteins involved in azide-alkyne cycloaddition reactions, which are widely used in bioconjugation and labeling studies. The triazole ring in this compound provides a stable and biocompatible scaffold for these reactions, facilitating the formation of covalent bonds between biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are of great interest. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, this compound may affect the expression of genes related to cell growth and differentiation, thereby impacting cellular function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring can form stable complexes with metal ions, such as copper, which are essential for catalyzing azide-alkyne cycloaddition reactions . This compound can also act as an enzyme inhibitor or activator, depending on the context of the reaction. By binding to active sites or allosteric sites on enzymes, this compound can modulate their activity and influence downstream biochemical pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo chemical changes that affect its efficacy and safety. Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme conditions, such as high temperatures or exposure to strong acids or bases . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell behavior and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cell signaling. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range produces optimal results without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . By modulating these pathways, this compound can alter cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of this compound can affect its concentration and efficacy in different tissues, influencing its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence energy production and metabolic processes . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

(2-tert-butyl-1,2,4-triazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-7(2,3)11-6(4-8)9-5-10-11/h5H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDAQUIRZHEBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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